alpha-Methylcinnamic acid
Description
Contextualization within Cinnamic Acid Derivatives and Phenylpropanoid Biosynthesis
Alpha-methylcinnamic acid, systematically known as (E)-2-methyl-3-phenylprop-2-enoic acid, is an organic compound distinguished by a methyl group at the alpha position relative to the carboxylic acid. cymitquimica.com This structural feature sets it apart from its parent compound, cinnamic acid (3-phenylacrylic acid), which is a central molecule in the phenylpropanoid pathway. wiley.comatamanchemicals.com This major biosynthetic pathway in plants is responsible for the production of a vast array of secondary metabolites, including lignins, flavonoids, coumarins, and stilbenes, which are crucial for plant growth, defense, and reproduction. wiley.comatamanchemicals.comtheaic.org
Cinnamic acid itself is formed from the amino acid phenylalanine. theaic.org While this compound is primarily a synthetic derivative, its study provides valuable insights into the structure-activity relationships of this important class of molecules. theaic.orgresearchgate.net Cinnamic acid derivatives, characterized by substitutions on the phenyl ring or the acrylic acid chain, exhibit a wide range of chemical properties and biological activities. atamanchemicals.commdpi.com The introduction of the alpha-methyl group, for instance, alters the molecule's stereochemistry and electronic properties, influencing its interactions with biological targets. nih.gov
Research Significance of this compound and its Analogues
The scientific interest in this compound and its analogues stems from their diverse biological activities and applications as research tools. ambeed.com The compound has been identified as a potent inhibitor of various enzymes, making it a valuable molecule for studying cellular processes and as a lead for drug development.
A significant finding is its role as an inhibitor of 17β-hydroxysteroid dehydrogenase type 5 (AKR1C3), an enzyme implicated in hormone-dependent cancers. nih.gov In one study, this compound demonstrated an IC50 value of 6.4 µM, proving to be a more potent inhibitor than unsubstituted cinnamic acid (IC50 = 50 µM). nih.govresearchgate.net This highlights the positive impact of the alpha-methyl group on its inhibitory activity.
Furthermore, research has explored its antimicrobial properties. Studies have shown that this compound can potentiate the effects of common biocides like lactic acid and cetyltrimethylammonium bromide (CTAB) against bacteria such as Escherichia coli and Staphylococcus aureus. nih.govresearchgate.net It has also been shown to decrease the surface hydrophobicity of E. coli. nih.gov Analogues, such as 4-chloro-α-methylcinnamic acid, have demonstrated the ability to act as chemosensitizers, enhancing the efficacy of antifungal agents like caspofungin by disrupting the fungal cell wall. nih.govnih.gov This chemosensitizing capability suggests that these compounds could be developed as "intervention catalysts" to overcome antifungal tolerance. nih.govnih.gov
The compound also serves as a crucial structural unit and starting material in organic synthesis for creating more complex, biologically important molecules, including serine protease inhibitors. theaic.orgresearchgate.net
Historical and Current Trajectories in this compound Research
The study of cinnamic acid and its derivatives has a long history, with the development of synthetic methods like the Perkin and Claisen condensations in the 19th century enabling their production and investigation. wiley.comatamanchemicals.com Initially, interest in compounds like this compound was partly driven by their use in the fragrance industry due to their pleasant odors. cymitquimica.com
Over time, research has shifted towards uncovering their biological functions. The 20th century saw the identification of cinnamic acid derivatives as secondary metabolites in plants and their role in the phenylpropanoid pathway. ijrpr.com In recent decades, the focus has intensified on the therapeutic potential of these compounds. researchgate.net
Current research on this compound and its analogues is highly interdisciplinary. Key areas of investigation include:
Enzyme Inhibition: As demonstrated by the work on AKR1C3 and urease, researchers continue to explore these compounds as specific enzyme inhibitors for therapeutic purposes. nih.govnih.gov
Antimicrobial and Chemosensitizing Agents: A growing body of research is focused on using these derivatives to combat antimicrobial resistance by enhancing the power of existing drugs. nih.govnih.govnih.gov
Synthetic Methodology: Chemists are developing more efficient and environmentally friendly methods, such as microwave-assisted synthesis, to produce this compound and its derivatives. theaic.org
Structural Biology: Advanced techniques are used to understand how these molecules interact with their biological targets at an atomic level, as seen in the structural studies of Fdc1 in complex with this compound. pdbj.org
Materials Science: The unique structure of these compounds has led to their investigation in the development of new materials, such as liquid crystals. researchgate.net
This trajectory from basic synthesis and industrial application to sophisticated biological and materials science research underscores the enduring and evolving importance of this compound.
Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (E)-2-methyl-3-phenylprop-2-enoic acid | nih.gov |
| Molecular Formula | C₁₀H₁₀O₂ | cymitquimica.comnih.govnih.gov |
| Molecular Weight | 162.18 g/mol | nih.govnih.gov |
| CAS Number | 1199-77-5 | nih.govchemicalbook.comsigmaaldrich.com |
| Appearance | Light yellow powder or crystals | nih.govchemicalbook.com |
| Melting Point | 79-81 °C | chemicalbook.com |
| Solubility | Sparingly soluble in water; soluble in ethanol (B145695) and ether | cymitquimica.com |
Inhibitory Activity of Cinnamic Acid Derivatives on AKR1C3
| Compound | IC₅₀ (µM) | Source |
| This compound | 6.4 | nih.govresearchgate.net |
| Cinnamic acid | 50 | nih.gov |
Stereoselective Synthesis of Alpha-Methylcinnamic Acids
The spatial arrangement of substituents around the double bond and potential chiral centers in this compound is crucial for its biological activity. Consequently, significant research has been dedicated to developing synthetic routes that offer high levels of stereocontrol.
Baylis-Hillman Adducts as Precursors for (E)-Alpha-Methylcinnamic Acids
The Baylis-Hillman reaction provides a versatile route to highly functionalized molecules that serve as valuable precursors for a variety of transformations. These adducts, derived from the reaction of aldehydes with activated alkenes, are particularly useful for the stereoselective synthesis of (E)-alpha-methylcinnamic acids.
An efficient and highly stereoselective one-pot synthesis of (E)-alpha-methylcinnamic acids has been achieved through the reduction of unmodified Baylis-Hillman adducts. semanticscholar.orgnih.gov This method utilizes an iodine/sodium borohydride (B1222165) (I2/NaBH4) reagent system at room temperature, followed by hydrolysis. semanticscholar.org The reaction proceeds with excellent stereoselectivity, exclusively yielding the (E)-isomer.
The process involves the reduction of methyl-3-hydroxy-3-aryl-2-methylenepropanoates, the Baylis-Hillman adducts, to afford the corresponding (E)-alpha-methylcinnamic acids in good yields. semanticscholar.org This methodology has proven effective for a range of substituted aromatic and heteroaromatic aldehydes.
Table 1: Synthesis of (E)-alpha-Methylcinnamic Acids using I2/NaBH4
| Entry | Ar | Product | Yield (%) |
|---|---|---|---|
| 1 | C6H5 | (E)-alpha-Methylcinnamic acid | 85 |
| 2 | 4-MeC6H4 | (E)-2-Methyl-3-(p-tolyl)acrylic acid | 82 |
| 3 | 4-MeOC6H4 | (E)-3-(4-Methoxyphenyl)-2-methylacrylic acid | 88 |
| 4 | 4-ClC6H4 | (E)-3-(4-Chlorophenyl)-2-methylacrylic acid | 86 |
| 5 | 3-NO2C6H4 | (E)-2-Methyl-3-(3-nitrophenyl)acrylic acid | 80 |
| 6 | 2-Furyl | (E)-3-(Furan-2-yl)-2-methylacrylic acid | 78 |
Data sourced from Das et al. (2006). semanticscholar.org
Another facile and convenient method for the stereoselective synthesis of (E)-alpha-methylcinnamic acids involves a one-pot conversion of the acetates of Baylis-Hillman adducts. e3s-conferences.orgnih.govtaylorfrancis.com This approach utilizes sodium borohydride for the nucleophilic addition of a hydride ion to methyl 3-acetoxy-3-aryl-2-methylenepropanoates, followed by hydrolysis and crystallization. e3s-conferences.orgnih.gov This method is noted for its simplicity and the use of an inexpensive and readily available reagent in sodium borohydride. e3s-conferences.org
The reaction provides good to excellent yields of the desired (E)-isomers, highlighting its efficiency. The stereochemistry of the final product is exclusively (E), which is assigned based on the chemical shift of the vinylic proton in 1H NMR spectra. e3s-conferences.org
Table 2: One-Pot Synthesis of (E)-alpha-Methylcinnamic Acids from Baylis-Hillman Acetates
| Entry | Ar | Product | Yield (%) |
|---|---|---|---|
| 1 | C6H5 | (E)-alpha-Methylcinnamic acid | 76 |
| 2 | 4-MeC6H4 | (E)-2-Methyl-3-(p-tolyl)acrylic acid | 74 |
| 3 | 4-MeOC6H4 | (E)-3-(4-Methoxyphenyl)-2-methylacrylic acid | 82 |
| 4 | 4-ClC6H4 | (E)-3-(4-Chlorophenyl)-2-methylacrylic acid | 80 |
| 5 | 4-BrC6H4 | (E)-3-(4-Bromophenyl)-2-methylacrylic acid | 78 |
Data sourced from Basavaiah et al. (1999). e3s-conferences.org
The stereoselective formation of (E)-alpha-methylcinnamic acids from Baylis-Hillman adducts is fundamentally based on the nucleophilic addition of a hydride ion. e3s-conferences.orgrsc.org Reagents like sodium borohydride serve as a source of hydride ions (H-). researchgate.netrsc.orgtheaic.org The hydride attacks the electrophilic carbon of the carbonyl group in the ester moiety of the Baylis-Hillman acetate, leading to a cascade of reactions that ultimately results in the formation of the thermodynamically more stable (E)-isomer of this compound after hydrolysis. e3s-conferences.orgbeilstein-journals.org This process is highly stereoselective, providing a reliable method for obtaining the desired alkene geometry.
Enantioselective Catalytic Transfer Hydrogenation of the C=C Double Bond
While the aforementioned methods control the geometry of the double bond, enantioselective synthesis aims to create a specific stereoisomer at a chiral center. For this compound, this involves the asymmetric reduction of the carbon-carbon double bond. Catalytic transfer hydrogenation is a powerful technique for such transformations, avoiding the need for high-pressure gaseous hydrogen.
In the realm of organocatalysis, chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as highly effective catalysts for asymmetric transfer hydrogenation reactions. semanticscholar.orgnih.gov These metal-free catalysts, in conjunction with a suitable hydrogen donor, can facilitate the enantioselective reduction of C=C double bonds in molecules like this compound. semanticscholar.org
The mechanism involves the activation of the substrate by the chiral phosphoric acid. The CPA protonates the substrate, forming a chiral ion pair. The hydrogen donor, often a Hantzsch ester, then delivers a hydride to the activated C=C bond in a stereocontrolled manner, dictated by the chiral environment of the catalyst. semanticscholar.org This process regenerates the catalyst and produces the enantioenriched product. The steric and electronic properties of the chiral phosphoric acid are crucial in determining the level of enantioselectivity. This methodology offers a green and efficient alternative to metal-catalyzed hydrogenations for the synthesis of chiral compounds. semanticscholar.orge3s-conferences.org
Palladium(II) Chloride Catalysis and Stereocontrol
Palladium(II) chloride has been utilized as a catalyst in the synthesis of various organic compounds. While direct palladium(II) chloride-catalyzed synthesis specifically for this compound is not extensively detailed in the provided search results, the literature on palladium catalysis for related structures, such as α-substituted allylboronic esters, highlights its utility in forming carbon-carbon bonds with stereocontrol. nih.gov For instance, palladium-catalyzed reactions can proceed with high diastereoselectivity to form specific isomers. nih.gov This suggests the potential for developing stereoselective syntheses of this compound using palladium-based catalysts, which would be crucial for applications where specific E/Z isomers are required. Further research in this area could lead to highly efficient and stereocontrolled synthetic pathways.
Condensation Reactions for this compound Derivatives
Condensation reactions are a cornerstone in the synthesis of this compound and its derivatives. These methods involve the formation of a new carbon-carbon bond, typically by reacting a carbonyl compound with a suitable active methylene (B1212753) compound.
Knoevenagel-Doebner Condensation under Microwave Irradiation
A highly efficient and environmentally friendly method for synthesizing derivatives of this compound is through the Knoevenagel-Doebner condensation, particularly when enhanced by microwave irradiation. theaic.orgresearchgate.net This approach offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often solvent-free conditions. theaic.orgmdpi.com
In a typical procedure, a substituted benzaldehyde (B42025) is reacted with a compound containing an active methylene group, such as malonic acid or succinic anhydride (B1165640), in the presence of a basic catalyst like piperidine (B6355638) or sodium hydroxide (B78521). theaic.orgfrontiersin.orgnih.gov Microwave irradiation accelerates the reaction, leading to the desired product in a matter of minutes, with reported yields often exceeding 90%. theaic.org The use of microwave technology aligns with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous solvents. mdpi.com
Utilization of Succinic Anhydride and Substituted Benzaldehydes
The Stobbe condensation is a specific and powerful method for the synthesis of alkylidenesuccinic acids and their derivatives, which are structurally related to this compound. juniperpublishers.comresearchgate.netsci-hub.se This reaction involves the condensation of a dialkyl succinate (B1194679) or succinic anhydride with an aldehyde or ketone in the presence of a strong base, such as sodium ethoxide, potassium t-butoxide, or sodium hydride. juniperpublishers.com
When succinic anhydride is reacted with various substituted benzaldehydes under basic conditions, it leads to the formation of α-benzylidene succinic acid derivatives. theaic.org This reaction has been effectively carried out using sodium hydroxide as a base under microwave irradiation, resulting in good to high yields of the corresponding α-methylcinnamic acid derivatives. theaic.orgtheaic.org The choice of base and reaction conditions can influence the outcome and yield of the Stobbe condensation. juniperpublishers.com This method provides a versatile route to a wide range of substituted alpha-methylcinnamic acids by simply varying the starting substituted benzaldehyde. theaic.org
Table 1: Synthesis of this compound Derivatives via Microwave-Assisted Condensation of Substituted Benzaldehydes with Succinic Anhydride
| Entry | Substituted Benzaldehyde | Product | Reaction Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Benzaldehyde | This compound | 5 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-Chloro-alpha-methylcinnamic acid | 6 | 92 |
| 3 | 4-Methylbenzaldehyde | 4-Methyl-alpha-methylcinnamic acid | 5 | 90 |
| 4 | 4-Methoxybenzaldehyde | 4-Methoxy-alpha-methylcinnamic acid | 7 | 88 |
| 5 | 3-Nitrobenzaldehyde | 3-Nitro-alpha-methylcinnamic acid | 6 | 85 |
| 6 | 4-Nitrobenzaldehyde | 4-Nitro-alpha-methylcinnamic acid | 6 | 82 |
Data compiled from a representative study on microwave-assisted synthesis. theaic.org
Diversification through Functional Group Transformations
The versatility of this compound is further expanded through various functional group transformations, allowing for the synthesis of a broad spectrum of derivatives, including other carboxylic acids, esters, and heterocyclic compounds.
Oxidation Pathways from Alpha-Methylcinnamic Alcohol
This compound can be synthesized through the oxidation of its corresponding alcohol, alpha-methylcinnamyl alcohol. inchem.org This transformation is a common and fundamental reaction in organic synthesis. Various oxidizing agents can be employed to achieve this conversion, ranging from traditional reagents like potassium permanganate (B83412) and chromic acid to more modern and selective methods. researchgate.net
The choice of oxidant and reaction conditions is crucial to ensure high yields and to avoid over-oxidation or side reactions. For instance, milder oxidizing agents are preferred to prevent cleavage of the carbon-carbon double bond. The aerobic oxidation of cinnamyl alcohol, a related compound, has been shown to produce cinnamic acid, indicating that similar pathways are viable for its alpha-methyl derivative. researchgate.net
Synthesis of Heterocyclic Compounds Derived from this compound
This compound and its derivatives serve as valuable precursors for the synthesis of a wide array of heterocyclic compounds. The presence of the carboxylic acid functional group and the α,β-unsaturated system allows for various cyclization reactions. For example, chalcones, which can be derived from cinnamic acids, are known starting materials for the synthesis of oxazines, thiazines, and isoxazoles. semanticscholar.org
These transformations typically involve reacting the this compound derivative with a suitable binucleophile. For instance, reaction with urea (B33335) or thiourea (B124793) can lead to pyrimidine-based heterocycles, while reaction with hydroxylamine (B1172632) can yield isoxazole (B147169) derivatives. semanticscholar.org The rich chemistry of this compound thus provides a gateway to complex molecular architectures with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-2-methyl-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCRUNXWPDJHGV-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901044462 | |
| Record name | (E)-2-Methylcinnamic acid | |
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Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; [Sigma-Aldrich MSDS] | |
| Record name | alpha-Methylcinnamic acid | |
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CAS No. |
1199-77-5, 1895-97-2 | |
| Record name | alpha-Methylcinnamic acid | |
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| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
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| Record name | (E)-2-Methylcinnamic acid | |
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| Record name | α-methylcinnamic acid | |
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| Record name | 2-Methyl-3-phenyl-2-propenoic acid | |
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Advanced Synthetic Methodologies and Derivatization Strategies
Advanced Synthetic Methodologies
The derivatization of alpha-methylcinnamic acid into novel heterocyclic systems represents a significant area of research, particularly in the synthesis of 1,3,4-thiadiazole (B1197879) scaffolds. These heterocycles are of interest due to their wide range of applications. A key synthetic strategy involves the acid-catalyzed cyclization of thiosemicarbazide (B42300) intermediates.
Research has demonstrated a successful methodology for synthesizing a series of N-phenyl-1,3,4-thiadiazole compounds directly from this compound. researchgate.net The general synthetic route involves the reaction of this compound with various substituted 4-phenylthiosemicarbazides. This reaction is typically facilitated by a dehydrating and cyclizing agent, such as phosphorus oxychloride (POCl₃), to promote the formation of the 1,3,4-thiadiazole ring. researchgate.netnih.gov
The core of this transformation is the condensation reaction between the carboxylic acid group of this compound and the thiosemicarbazide, followed by intramolecular cyclization with the elimination of water to form the stable five-membered aromatic thiadiazole ring. researchgate.net This method allows for the introduction of the 1-phenylethyl group (derived from this compound) at the C2 position of the thiadiazole ring and a substituted phenylamino (B1219803) group at the C5 position.
The specific substituents on the N-phenyl ring of the thiosemicarbazide starting material can be varied to produce a library of related derivatives, allowing for the systematic study of structure-activity relationships. Spectroscopic methods, including FT-IR, ¹H-NMR, and ¹³C-NMR, have been used to elucidate and confirm the structures of these synthesized compounds. researchgate.net
A study by Gür and Şener successfully synthesized nine distinct 1,3,4-thiadiazole derivatives using this methodology. researchgate.net The specific compounds synthesized are detailed in the table below, showcasing the variety of substituents introduced on the phenylamino moiety.
Table 1: Synthesized 1,3,4-Thiadiazole Derivatives from this compound researchgate.net
This table details the series of 2-(1-phenylethyl)-5-(substituted-phenylamino)-1,3,4-thiadiazole compounds synthesized and characterized.
| Compound ID | Substituent (R) on Phenylamino Group | Resulting Chemical Name |
| I | -H | N-phenyl-5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
| II | 2-CH₃ | N-(o-tolyl)-5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
| III | 3-CH₃ | N-(m-tolyl)-5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
| IV | 4-CH₃ | N-(p-tolyl)-5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
| V | 2-Cl | N-(2-chlorophenyl)-5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
| VI | 3-Cl | N-(3-chlorophenyl)-5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
| VII | 4-Cl | N-(4-chlorophenyl)-5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
| VIII | 2-NO₂ | N-(2-nitrophenyl)-5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
| IX | 3-NO₂ | N-(3-nitrophenyl)-5-(1-phenylethyl)-1,3,4-thiadiazol-2-amine |
Compound Index
Chemical Reactivity, Reaction Mechanisms, and Theoretical Studies
Mechanistic Investigations of Carbon-Carbon Double Bond Reactivity
The reactivity of the carbon-carbon double bond in α-methylcinnamic acid is a focal point of several chemical transformations. One notable reaction is the Hunsdiecker reaction, which in the case of α-methylcinnamic acid, results in a mixture of geometric isomers of the corresponding β-bromostyrene, with a predominance of the (E) isomer. scielo.br This suggests a reaction mechanism that involves an intermediate with significant carbocationic character, allowing for rotation around the carbon-carbon single bond before decarboxylation. scielo.br This contrasts with other cinnamic acids that typically yield a single product with trans stereochemistry. scielo.br
In the realm of asymmetric synthesis, the Wittig reaction involving E-α-methylcinnamic acid has been explored. This reaction can proceed to form chiral 1,3-dioxoles in good yield and high enantiomeric excess, without isomerization or cyclopropanation of the double bond. rsc.org This highlights the ability to selectively functionalize other parts of the molecule while preserving the integrity of the α,β-unsaturated system under specific catalytic conditions.
Furthermore, the reactivity of the double bond is central to amidation reactions. While hindered, α-methylcinnamic acid can be converted to its corresponding amide, though it may require higher reaction temperatures to achieve a reasonable yield. ucl.ac.uk This indicates that while the methyl group presents some steric hindrance, it does not completely inhibit reactions at the carboxylic acid functionality, which can influence the electronic properties of the conjugated double bond.
Acid-Mediated Solvolytic Transformations of Related Intermediates
The acid-mediated solvolysis of intermediates derived from α-methylcinnamic acid, such as α-methylene-β-hydroxy esters, has been investigated. researchgate.net These transformations are crucial in synthetic routes and can be influenced by the reaction conditions. For instance, in the presence of an acid, these intermediates can undergo transformations leading to various products.
A study on the Ru(BINAP)-catalyzed asymmetric hydrogenation of a β,γ-unsaturated carboxylic acid provides insights into potential solvolytic pathways. researchgate.net In this system, product formation involves two competing routes: hydrogenolysis and solvolysis of the metal-alkyl intermediates. researchgate.net The solvolysis route becomes more significant under low hydrogen pressure and in more acidic reaction media. researchgate.net This suggests that for intermediates derived from α-methylcinnamic acid, the acidity of the medium could play a critical role in directing the reaction towards solvolysis products over other potential pathways.
The preparation of (E)-α-methylcinnamic acids can be achieved through the reduction of unmodified Baylis-Hillman adducts followed by hydrolysis. researchgate.net This process involves intermediates whose stability and subsequent reactions are influenced by the acidic or basic conditions of the hydrolysis step.
Kinetic and Mechanistic Elucidation of Catalytic Hydrogenation
The catalytic hydrogenation of α-methylcinnamic acid has been a subject of interest, particularly in the context of asymmetric synthesis to produce chiral compounds. Studies have shown that α-methylcinnamic acid can undergo enantioconvergent hydrogenation using iridium catalysts, albeit with diminished enantioselectivity compared to other substrates. diva-portal.org This type of mechanism allows for the production of a single enantiomer from a mixture of (E/Z)-isomers of the starting material. diva-portal.org
Kinetic studies on the enantioselective hydrogenation of related α,β-unsaturated carboxylic acids, such as 2-methyl-2-pentenoic acid, over cinchonidine-modified palladium catalysts reveal that the presence of the chiral modifier can significantly inhibit the reaction rate without affecting the reaction order with respect to the acid or hydrogen pressure. acs.org The hydrogenation of α-methylcinnamic acid itself has been studied over Pd/Al2O3 catalysts. wanfangdata.com.cn
The mechanism of heterogeneous hydrogenation of alkenes generally involves the chemisorption of the alkene onto the catalyst surface, forming a π-bond with the metal. youtube.com The hydrogen molecule also adsorbs and dissociates into atomic hydrogen on the metal surface. youtube.com The sequential transfer of two hydrogen atoms to the alkene leads to the saturated product. youtube.com In the case of α-methylcinnamic acid, the presence of the carboxylic acid group and the phenyl ring can influence its adsorption geometry and, consequently, the stereochemical outcome of the hydrogenation.
Research on ruthenium-catalyzed asymmetric hydrogenation has shown that for certain unsaturated carboxylic acids, the reaction can proceed via different mechanisms, leading to enantiomeric products under different conditions. researchgate.net This highlights the complexity of these catalytic systems and the sensitivity of the reaction pathway to the substrate structure and reaction parameters.
Photochemical Reactivity and Dimerization Pathways
The photochemical behavior of cinnamic acids and their derivatives is characterized by [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) dimers known as truxillic and truxinic acids. rsc.orgnih.gov The efficiency and stereoselectivity of this photodimerization are highly dependent on the reaction medium. In solution, the excited state reactivity of cinnamic acids often favors isomerization over dimerization due to entropic factors. rsc.org
In the solid state, the photochemical reactivity of cinnamic acids is governed by the crystal packing of the monomer molecules, a concept known as topochemistry. acs.orgiupac.org The stereochemistry of the resulting photodimer can often be predicted from the arrangement of the reactant molecules in the crystal lattice. iupac.org For instance, different polymorphs of cinnamic acid yield different dimers upon irradiation. nih.govacs.org
The solid-state photodimerization of derivatives of cinnamic acid has been extensively studied. For example, the photodimerization of racemic and homochiral phenylalanine sulfonamidecinnamic acids has been reported. rsc.org The formation of truxillic acid derivatives within the reactant lattice can be monitored, and the relative amounts of reactant and product can be determined from the occupancies in the crystal structure. rsc.org
The use of Lewis acids can catalyze the photodimerization of cinnamic esters in the solid state, often leading to increased efficiency and stereoselectivity. researchgate.net This catalytic effect is attributed to an increase in the excited-state lifetime and reactivity of the cinnamate (B1238496). researchgate.net Solid-state NMR spectroscopy is a powerful tool for monitoring these reactions and has been used to study the photodimerization of trans-cinnamic acid derivatives, revealing details about the symmetry of the resulting photodimers. researchgate.net
The photodimerization of 4-methylcinnamic acid has been studied both in solution and in the solid state, with the solid-state reaction showing different outcomes depending on the experimental conditions, such as mechanochemical self-assembly. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of alpha-methylcinnamic acid.
¹H NMR and ¹³C NMR Applications in Compound Identification and Purity Assessment
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the identity and assessing the purity of this compound.
In ¹H NMR spectra of trans-α-methylcinnamic acid, recorded in deuterated chloroform (B151607) (CDCl₃), characteristic signals are observed. rsc.org The protons of the phenyl group typically appear as a multiplet in the range of δ 7.46-7.40 ppm. rsc.org The vinylic proton signal is identifiable as a doublet at approximately δ 7.84 ppm, and the methyl group protons present as a doublet at around δ 2.16 ppm. rsc.org The presence of these signals and their specific chemical shifts and coupling patterns are indicative of the α-methylcinnamic acid structure.
¹³C NMR spectroscopy provides further confirmation of the carbon framework. For instance, in a ¹³C NMR spectrum recorded in a mixture of acetone-d₆ and DMSO-d₆, the carbonyl carbon of the carboxylic acid is observed around δ 169.4 ppm, while the carbons of the phenyl ring resonate between δ 127.6 and δ 141.6 ppm. rsc.org The methyl carbon gives a signal at approximately δ 14.4 ppm. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for trans-α-Methylcinnamic Acid
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Solvent | Reference |
| Phenyl-H | 7.46-7.40 (m) | - | CDCl₃ | rsc.org |
| Vinylic-H | 7.84 (d) | - | CDCl₃ | rsc.org |
| Methyl-H | 2.16 (d) | - | CDCl₃ | rsc.org |
| Carbonyl-C | - | 169.4 | Acetone-d₆/DMSO-d₆ | rsc.org |
| Phenyl-C | - | 127.6-141.6 | Acetone-d₆/DMSO-d₆ | rsc.org |
| Methyl-C | - | 14.4 | Acetone-d₆/DMSO-d₆ | rsc.org |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. d = doublet, m = multiplet.
Time-Dependent NMR for Monitoring Reaction Progress
Time-dependent NMR spectroscopy is a powerful tool for monitoring the progress of reactions involving this compound, such as its synthesis or photodimerization. researchgate.netharvard.edu By acquiring NMR spectra at different time intervals, the consumption of reactants and the formation of products can be quantified. researchgate.net For example, in the photochemical [2+2] dimerization of trans-cinnamic acid, the disappearance of the alkene hydrogen signals and the appearance of new signals corresponding to the cyclobutane (B1203170) hydrogens can be tracked over time with ¹H NMR. researchgate.net This allows for the determination of reaction kinetics and conversion rates. researchgate.net
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and the solid-state structure of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. chemicalbook.comtheaic.org The IR spectrum displays a broad absorption band in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. A strong absorption peak is typically observed around 1700-1680 cm⁻¹ corresponding to the C=O stretching of the carbonyl group. researchgate.net The C=C stretching vibration of the alkene and the aromatic ring are found in the 1650-1600 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. researchgate.net The presence and positions of these bands confirm the key functional moieties of the molecule. The gas-phase IR spectrum is also available for this compound. nist.gov
Table 2: Key FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| Carboxylic Acid | O-H stretch (dimer) | 3500-2500 (broad) | researchgate.net |
| Carbonyl | C=O stretch | 1700-1680 | researchgate.net |
| Alkene | C=C stretch | 1650-1600 | researchgate.net |
| Aromatic Ring | C=C stretch | 1600-1450 | researchgate.net |
Raman Spectroscopy in Solid-State Characterization
Raman spectroscopy is particularly useful for studying the solid-state characteristics of this compound, including its crystalline form and photochemical reactions. nih.govchemfaces.com In the solid state, intermolecular interactions, such as hydrogen bonding, can influence the vibrational modes, which are sensitively probed by Raman spectroscopy. researchgate.net For instance, the photodimerization of cinnamic acid derivatives in the solid state can be monitored by observing changes in the Raman spectrum, such as the disappearance of the C=C stretching band of the monomer and the appearance of new bands corresponding to the cyclobutane ring of the dimer. chemfaces.com This technique is also valuable for studying the effects of pressure on the crystalline structure. researchgate.net Time-gated Raman spectroscopy can be employed to reduce fluorescence interference, which can be an issue with some samples. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. tesisenred.netnih.gov The presence of the conjugated system, encompassing the phenyl ring, the double bond, and the carbonyl group, gives rise to characteristic absorption bands in the UV region. The enzymatic conversion of cinnamic acid derivatives can be monitored by observing the changes in the UV-Vis spectrum over time. nih.gov For example, the conversion of cinnamic acid to styrene (B11656) shows a decrease in the peak at 270 nm and the appearance of a peak at 245 nm. nih.gov The UV absorption wavelength can be influenced by substituents on the aromatic ring. dergipark.org.tr Theoretical calculations, such as those based on Density Functional Theory (DFT), can be used to predict and interpret the electronic transitions and UV-Vis spectra of this compound and its derivatives. dergipark.org.tr
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry provides a detailed fingerprint of the molecule.
The chemical formula for this compound is C₁₀H₁₀O₂. nist.gov This composition gives it a precise molecular weight of approximately 162.19 g/mol . scbt.comsigmaaldrich.comchemscene.com The high-resolution mass spectrum would show a molecular ion peak ([M]⁺•) corresponding to this mass.
Under electron ionization, the this compound molecule undergoes characteristic fragmentation, providing structural information. The resulting mass spectrum displays several key fragment ions. The molecular ion at m/z 162 is typically observed. Subsequent fragmentation involves losses of small, stable neutral molecules or radicals. For instance, the loss of a hydroxyl radical (•OH) from the carboxylic acid group results in an ion at m/z 145. The loss of the entire carboxyl group as a radical (•COOH) leads to a fragment at m/z 117. A significant peak is often observed at m/z 116, which can be formed through a rearrangement reaction involving the loss of formic acid (HCOOH). core.ac.uk Another prominent fragment is seen at m/z 91, corresponding to the tropylium (B1234903) ion, a common fragment for compounds containing a benzyl (B1604629) moiety. The base peak in the spectrum is often at m/z 115, resulting from the loss of a hydrogen atom from the m/z 116 fragment or loss of the carboxyl group and a hydrogen atom. nih.gov
The fragmentation pattern is a valuable tool for confirming the identity of this compound in a sample. acs.org
Table 1: Major Fragment Ions of this compound in Electron Ionization Mass Spectrometry
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 162 | [C₁₀H₁₀O₂]⁺• (Molecular Ion) | - |
| 145 | [M - OH]⁺ | •OH |
| 117 | [M - COOH]⁺ | •COOH |
| 116 | [C₉H₈]⁺• | HCOOH |
| 115 | [C₉H₇]⁺ | HCOOH + H• |
| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₂O₂ + H• |
Computational Chemistry and Theoretical Spectroscopy
Computational chemistry provides theoretical insights into the properties of molecules, complementing experimental data. For this compound, methods like Density Functional Theory (DFT) are employed to analyze its geometry, electronic structure, and spectroscopic characteristics. dergipark.org.tr
Density Functional Theory (DFT) for Geometrical and Electronic Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict the optimized geometry and electronic properties of molecules like this compound. nih.gov
By applying DFT calculations, typically using a functional such as B3LYP combined with a basis set (e.g., 6-311++G(d,p)), a molecule's lowest energy conformation can be determined. nih.gov These calculations yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT analysis provides a map of the electron density, highlighting the distribution of charge across the molecule and identifying electrophilic and nucleophilic sites. This information is crucial for understanding the molecule's reactivity. Studies on related cinnamic acid derivatives and their reaction mechanisms have successfully utilized DFT to model molecular geometries and electronic charge distributions. mdpi.com
Table 2: Geometrical and Electronic Properties Obtainable from DFT Calculations
| Property Type | Specific Parameters |
|---|---|
| Optimized Geometry | Bond Lengths (e.g., C=C, C-C, C=O, O-H), Bond Angles, Dihedral Angles |
| Electronic Properties | Total Energy, Dipole Moment, Atomic Charges (e.g., Mulliken, NBO), Electrostatic Potential Map |
Theoretical UV-Vis Analysis and Frontier Molecular Orbital (FMO) Energies
Theoretical spectroscopy, also performed using DFT, allows for the prediction and interpretation of spectroscopic data, such as UV-Vis spectra. This involves calculating the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trresearchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. dergipark.org.tr A smaller gap suggests that the molecule is more easily excitable and more reactive.
Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis). This method calculates the excitation energies for transitions from occupied to unoccupied orbitals, which correspond to the absorption wavelengths (λmax). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral peak. Such theoretical analyses have been performed on derivatives of this compound to correlate their structural and electronic properties with experimental UV-Vis data. dergipark.org.trresearchgate.net
Table 3: Illustrative FMO Data and Theoretical Spectral Parameters from DFT
| Computational Parameter | Significance |
|---|---|
| HOMO Energy | Correlates with ionization potential; region of electron donation |
| LUMO Energy | Correlates with electron affinity; region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and electronic transition energy |
| Calculated λmax (TD-DFT) | Predicted wavelength of maximum UV-Vis absorption |
Biological Activities and Pharmacological Mechanisms of Action
Antimicrobial Properties and Mechanisms
alpha-Methylcinnamic acid has demonstrated notable activity against a range of microorganisms, including both bacteria and fungi. Its mechanisms of action are multifaceted, involving direct inhibition of growth, alteration of bacterial cell surface properties, and potential interference with cell-to-cell communication.
Studies have shown that this compound can inhibit the growth of various bacteria. For instance, it has been found to inhibit the growth of Staphylococcus aureus, Escherichia coli, and Enterococcus hirae at concentrations ranging from 15 to 25 mM. mdpi.com In combination with lactic acid, this compound exhibited a fractional inhibitory concentration index (FICI) of ≤ 1 for E. coli and S. aureus, indicating a potentiation of the biocide's effect. nih.govnih.gov When combined with cetyltrimethylammonium bromide (CTAB), it was particularly effective against sessile S. aureus, causing a significant reduction in colony-forming units. nih.govnih.govresearchgate.netresearchgate.net Research has also indicated that this compound exhibits a minimum inhibitory concentration (MIC) range of 1–5 mg/mL against S. aureus isolates. mdpi.comsemanticscholar.org
In the realm of mycology, derivatives of this compound have shown promise. For example, 4-chloro-α-methylcinnamic acid displayed significant antifungal activity, particularly against cell wall integrity mutants of Saccharomyces cerevisiae. nih.gov This compound was also found to overcome the tolerance of Aspergillus fumigatus antioxidant MAPK mutants to the fungicide fludioxonil (B1672872), suggesting a mechanism that involves the debilitation of the fungal cellular antioxidant system. nih.govresearchgate.net
Table 1: Antimicrobial Activity of this compound and its Derivatives
| Compound | Microorganism | Activity | Concentration | Source |
|---|---|---|---|---|
| This compound | S. aureus, E. coli, E. hirae | Growth inhibition | 15–25 mM | mdpi.com |
| This compound + Lactic Acid | E. coli, S. aureus | Potentiation (FICI ≤ 1) | Not Specified | nih.govnih.gov |
| This compound + CTAB | Sessile S. aureus | 1.68 ± 0.30 log reduction | Not Specified | nih.govnih.govresearchgate.net |
| This compound | S. aureus isolates | MIC | 1–5 mg/mL | mdpi.comsemanticscholar.org |
| 4-chloro-α-methylcinnamic acid | S. cerevisiae cell wall mutants | Antifungal activity | 0.5 mM | nih.gov |
| 4-chloro-α-methylcinnamic acid | A. fumigatus MAPK mutants | Overcame fludioxonil tolerance | 0.5 mM | nih.govresearchgate.net |
The interaction of this compound with the bacterial cell surface appears to be a key aspect of its antimicrobial action. In studies involving E. coli, exposure to this compound for 30 minutes resulted in a decrease in surface hydrophobicity. nih.gov Furthermore, it led to a decrease in apolar properties and an increase in polar properties, as well as an enhanced capacity to accept electrons. nih.gov This alteration of the cell surface's physicochemical characteristics may be linked to the compound's molar refractivity, which is an indicator of the volume of the chemical and the London dispersion forces that influence chemical-biological interactions. nih.gov
Table 2: Effect of this compound on E. coli Surface Properties
| Parameter | Effect | Source |
|---|---|---|
| Surface Hydrophobicity | Decreased | nih.gov |
| Apolar Properties | Decreased | nih.gov |
| Polar Properties | Increased | nih.gov |
| Electron Acceptor Capacity | Increased | nih.gov |
Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates various processes, including virulence factor production and biofilm formation. nih.gov Interfering with QS is a promising strategy for combating bacterial infections. nih.gov Research has indicated that this compound can act as a quorum sensing inhibitor. nih.gov It was shown to completely inhibit QS in Chromobacterium violaceum at a concentration of 5 mM. mdpi.comnih.gov This suggests that part of its antimicrobial efficacy may stem from its ability to disrupt bacterial communication and coordination.
Anti-inflammatory and Antioxidant Activities
Beyond its antimicrobial effects, this compound and its derivatives exhibit anti-inflammatory and antioxidant properties, which contribute to their potential therapeutic value.
While direct in vivo studies on this compound are limited in the provided search results, research on related compounds provides insights. For instance, p-methylcinnamic acid has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6 and downregulating COX-2 expression. ijrpr.com Mechanistic studies suggest that this is achieved through the modulation of NF-κB and MAPK signaling pathways. ijrpr.com In a carrageenan-induced paw edema model in rats, p-methylcinnamic acid demonstrated the ability to reduce edema and tissue inflammation. ijrpr.com One study mentioned that this compound was one of several compounds isolated from the gorgonian Junceella delicata that showed strong anti-inflammatory response. amazonaws.com
Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), can lead to cellular damage. nih.gov Cinnamic acid derivatives are recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. nih.govwiley.com The antioxidant mechanism of phenolic compounds typically involves the donation of a hydrogen atom to a radical. nih.gov
A derivative, 4-chloro-α-methylcinnamic acid, is thought to act as a redox cycler, targeting the fungal antioxidant system, such as the MAPK pathway. nih.govresearchgate.net This action, in addition to interfering with cell wall integrity, contributes to its antifungal effect by weakening the cell's defense against oxidative stress. nih.govresearchgate.net Hybrids of caffeic acid (a hydroxylated cinnamic acid derivative) with a lipophilic adamantane (B196018) core have shown enhanced antioxidant activity, particularly in protecting against lipid peroxidation. researchgate.net
Metabolic and Lipid Regulation Effects
Hypolipidemic Agent Efficacy and Structure-Activity Relationships
This compound and its derivatives have been identified as possessing significant hypolipidemic (lipid-lowering) properties. Research involving the synthesis and evaluation of over 110 derivatives of alkoxycinnamic acids demonstrated that cinnamic acids and, notably, alpha-methylcinnamic acids, exhibit hypolipidemic activities that are comparable to or greater than the standard drug, clofibrate (B1669205). nih.gov
The structure-activity relationship is crucial for this efficacy. Studies have revealed that the presence of a p-alkoxy substituent of a specific length (C12 to C16) on the cinnamic acid structure is essential for its activity. nih.govresearchgate.net Furthermore, various esters of these active p-alkoxycinnamic acids, such as chloroethyl and methacryloxyethyl esters, as well as monoglycerides, were found to be more potent than the free acids themselves. nih.gov The synthesis of (E)-p-(myristyloxy)-α-methylcinnamic acid, an active hypolipidemic agent, underscores the importance of these structural modifications. ias.ac.in The compound 1-[p-(myristyloxy)-alpha-methylcinnamoyl]glycerol, known as LK-903, has been highlighted as a particularly active hypolipidemic agent. researchgate.netnih.gov
Modulation of Cholesterolemic Parameters
The hypolipidemic action of this compound derivatives involves the modulation of key cholesterolemic parameters. In screening studies conducted on rats, these compounds were evaluated for their effects on blood cholesterol and triglyceride levels. nih.gov The lipid-lowering effects may be attributed to an inhibitory action on microsomal acyl-coenzyme A, a cholesterol acyltransferase enzyme involved in the esterification of cholesterol in the liver. researchgate.net One proposed mechanism for similar compounds like clofibrate is an antilipolytic effect, which reduces the availability of free fatty acid substrate for lipoprotein synthesis in the liver. jci.org Derivatives of this compound have shown the ability to significantly reduce elevated levels of serum total cholesterol (T.Ch), triglycerides (TG), and low-density lipoprotein-cholesterol (LDL-Ch). researchgate.net
Anti-parasitic Activities
Evaluation of Antileishmanial Effects
Derivatives of cinnamic acid have demonstrated notable anti-parasitic activity, particularly against various species of Leishmania. Although direct studies on this compound are part of a broader investigation, the general class of cinnamic acid derivatives has shown promise. mdpi.comnih.gov For instance, in a study evaluating thirty-four cinnamic acid derivatives against Leishmania infantum, the causative agent of visceral leishmaniasis, several compounds showed significant potency. mdpi.com
While specific data for this compound was part of a larger screening, related structures provide insight. For example, N-(4-isopropylbenzyl)cinnamamide was identified as a potent antileishmanial agent with an IC50 of 33.71 μM and a high selectivity index (> 42.46). mdpi.comnih.gov Similarly, piperonyl cinnamate (B1238496) showed an IC50 of 42.80 μM. mdpi.comnih.gov Other research has noted that structurally simple synthetic cinnamic acid esters exhibit distinct antileishmanial properties. researchgate.net These findings suggest that the cinnamic acid scaffold, including the alpha-methyl variant, is a viable starting point for developing new antileishmanial drug candidates. mdpi.com
Chemosensitization and Antifungal Tolerance Overcoming
Potentiation of Biocidal Efficacy against Sessile Bacteria
This compound has been shown to act as a potentiator, enhancing the effectiveness of commonly used biocides against bacteria in their sessile state (adhered to surfaces). This is particularly important for overcoming bacterial resistance and improving surface disinfection. researchgate.netnih.gov
Research demonstrates that this compound can potentiate the activity of lactic acid (LA) and cetyltrimethylammonium bromide (CTAB). nih.govnih.gov The combination of LA with this compound resulted in a Factional Inhibitory Concentration Index (FICI) of ≤ 1 for both Escherichia coli and Staphylococcus aureus, indicating a potentiation effect. nih.govgrafiati.com
When combined with CTAB, this compound was particularly effective against sessile S. aureus, achieving a significant reduction in bacterial load. researchgate.netnih.gov This combination yielded a bactericidal efficacy of a 1.68 ± 0.30 log CFU·cm⁻² reduction for S. aureus. researchgate.netnih.gov This highlights the potential of using phytochemicals like this compound in biocide formulations to improve their performance against resilient bacteria. researchgate.netnih.gov
Table 1: Biocidal Potentiation by this compound An interactive data table summarizing the efficacy of this compound in combination with biocides against sessile bacteria.
| Bacterium | Biocide | Combination | Efficacy (log CFU·cm⁻² reduction) | Factional Inhibitory Concentration Index (FICI) |
|---|---|---|---|---|
| Staphylococcus aureus | CTAB | CTAB + α-methylcinnamic acid | 1.68 ± 0.30 nih.gov | Not Specified |
| Staphylococcus aureus | LA | LA + α-methylcinnamic acid | Not Specified | ≤ 1 nih.govnih.gov |
| Escherichia coli | LA | LA + α-methylcinnamic acid | Not Specified | ≤ 1 nih.govnih.gov |
Augmentation of Antifungal Efficacy in MAPK Mutants
Research has demonstrated that certain derivatives of this compound can enhance the effectiveness of conventional antifungal agents, particularly in fungal strains with genetic mutations in the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK signaling pathways are crucial for fungal responses to stress, including cell wall damage. Mutants in this pathway, therefore, often exhibit increased susceptibility to cell wall-disrupting agents.
A notable example is 4-chloro-α-methylcinnamic acid, which has been shown to overcome the tolerance of Aspergillus fumigatus MAPK mutants (sakAΔ and mpkCΔ) to the antifungal agent fludioxonil. nih.govnih.gov Interestingly, these A. fumigatus MAPK mutants displayed a higher sensitivity to 4-chloro-α-methylcinnamic acid alone compared to the wild-type strain. nih.gov While the wild-type fungus could still grow when treated with 1.0 mM of 4-chloro-α-methylcinnamic acid, the growth of the sakAΔ and mpkCΔ mutants was completely inhibited at the same concentration. nih.gov
This chemosensitizing capability suggests that the compound targets fungal cell wall integrity and potentially the fungal antioxidant system, which is also linked to the MAPK pathway. nih.gov Studies involving the model yeast Saccharomyces cerevisiae further support this mechanism. Cell wall integrity mutants, such as slt2Δ and bck1Δ, were found to be highly susceptible to 4-chloro-α-methylcinnamic acid. nih.govscience.govdntb.gov.ua This compound, along with 4-methylcinnamic acid, exhibited the highest activity among thirty-three cinnamic acid derivatives tested for improving the potency of cell wall-disrupting agents like caspofungin. nih.govnih.gov The process of synergistic chemosensitization allows for lower minimum inhibitory concentrations of the co-administered drugs, highlighting the potential for developing these compounds as target-based intervention catalysts. nih.govnih.govmdpi.com
Table 1: Effect of α-Methylcinnamic Acid Derivatives on Antifungal Tolerance in MAPK Mutants
| Compound | Fungal Species | MAPK Mutant | Observed Effect | Reference |
|---|---|---|---|---|
| 4-chloro-α-methylcinnamic acid | Aspergillus fumigatus | sakAΔ, mpkCΔ | Overcame tolerance to fludioxonil; mutants were more sensitive to the compound alone compared to wild-type. | nih.gov |
| 4-chloro-α-methylcinnamic acid | Saccharomyces cerevisiae | slt2Δ, bck1Δ | High susceptibility, indicating interference with the cell wall integrity pathway. | nih.govscience.gov |
| 4-methylcinnamic acid | Saccharomyces cerevisiae | slt2Δ, bck1Δ | High susceptibility, similar to its 4-chloro counterpart. | nih.govscience.gov |
Biosynthetic Roles and Biological Pathways
Role as a Moiety in Antibiotic Biosynthesis (e.g., Hygromycin A)
This compound, in a modified form, serves as a crucial structural component in the biosynthesis of certain antibiotics. Specifically, the 3,4-dihydroxy-α-methylcinnamic acid moiety is an integral part of Hygromycin A, an antibiotic produced by the bacterium Streptomyces hygroscopicus. asm.orgnih.govnih.gov Hygromycin A functions by inhibiting the peptidyl transferase activity of the bacterial ribosome. asm.orgnih.govresearchgate.net
The biosynthesis of this specific moiety does not originate from the common amino acid precursors phenylalanine or tyrosine. nih.govnih.gov Instead, stable-isotope incorporation studies have revealed a polyketide synthase-type pathway. asm.orgnih.gov The process involves the decarboxylative condensation of 4-hydroxybenzoyl-CoA with a methylmalonyl-CoA unit. asm.org The necessary 4-hydroxybenzoic acid is derived directly from chorismic acid, a key intermediate in the shikimate pathway. nih.govsmolecule.com This was confirmed by experiments showing that inhibiting chorismic acid biosynthesis reduced Hygromycin A production, which could then be rescued by the addition of 4-hydroxybenzoic acid. asm.orgnih.gov The addition of the 3-hydroxyl group to the phenyl ring may happen either before or after the condensation step. asm.org This established biosynthetic route provides a versatile template for creating new antibiotic variants through combinatorial and directed biosynthesis. asm.orgnih.gov
Table 2: Biosynthesis of the 3,4-dihydroxy-α-methylcinnamic acid Moiety of Hygromycin A
| Step | Precursors/Intermediates | Enzymatic Process | Evidence | Reference |
|---|---|---|---|---|
| 1 | Chorismic acid → 4-hydroxybenzoic acid | Shikimate pathway derivation | Inhibition of chorismic acid synthesis reduced hygromycin A titers, which were restored by adding 4-hydroxybenzoic acid. | asm.orgnih.gov |
| 2 | 4-hydroxybenzoyl-CoA + Methylmalonyl-CoA | Polyketide synthase-type decarboxylation condensation | Incorporation of labeled [carboxy-13C]4-hydroxybenzoic acid and [2,3-13C2]propionate. | asm.orgnih.gov |
| 3 | Formation of the final moiety | Hydroxylation at the C-3 position | This step may occur before or after the main condensation reaction. | asm.org |
Influence on Bacterial Efflux Mechanisms
The interaction between this compound and bacterial efflux mechanisms is primarily understood through its presence in the Hygromycin A structure. While Hygromycin A is a potent inhibitor of protein synthesis, its effectiveness against many gram-negative bacteria, such as Escherichia coli, is limited. nih.gov This lack of activity is largely attributed to the action of bacterial efflux pumps, specifically the AcrAB-TolC efflux system, which actively removes the antibiotic from the cell. nih.gov
Furthermore, the final step in the biosynthesis of Hygromycin A, which involves the oxidation of a precursor, has been linked to proton gradient-dependent efflux mechanisms. smolecule.com This suggests a potential interplay between the synthesis of the antibiotic and the cell's own transport systems.
Direct studies on this compound itself have shown some influence on bacterial surfaces, which can be related to transport and efflux. In one study, exposure to this compound was found to decrease the surface hydrophobicity of E. coli. nih.gov While not a direct measure of efflux pump activity, altering the cell surface properties can impact how substances interact with and are transported across the cell envelope. Another study noted that in combination with the biocide lactic acid, α-methylcinnamic acid had a fractional inhibitory concentration index (FICI) of ≤ 1 for Escherichia coli and Staphylococcus aureus, indicating a potentiation effect. nih.gov
Applications and Translational Research Potential
Alpha-Methylcinnamic Acid as a Building Block in Organic Synthesis
The reactivity of its functional groups allows this compound to participate in numerous chemical transformations, rendering it a crucial starting material for a variety of valuable compounds. cymitquimica.comtheaic.org It is recognized as an important organic building block for creating more complex molecules. bldpharm.com
This compound moieties are considered crucial structural units present in various biologically active molecules. theaic.org The compound serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.com Research has demonstrated its efficacy in the stereoselective synthesis of important therapeutic agents. For instance, derivatives of this compound have been instrumental in creating potent hypolipidemic agents and synthons for orally active serine protease inhibitors. researchgate.netresearchgate.netijasrm.comias.ac.in
One notable application is the synthesis of (E)-p-(myristyloxy)-α-methylcinnamic acid, an active hypolipidemic agent, and its precursor role for another potent lipid-lowering compound, LK-903. ijasrm.comias.ac.in This highlights the compound's utility in developing treatments for metabolic disorders.
| Precursor | Synthesized Compound/Intermediate | Therapeutic Class/Application | References |
| (E)-p-(myristyloxy)-α-methylcinnamic acid | LK-903 | Hypolipidemic Agent | ijasrm.com |
| (E)-p-(carbomethoxy)-α-methylcinnamic acid | Serine Protease Inhibitor Synthon | Serine Protease Inhibitor | researchgate.netijasrm.comias.ac.incapes.gov.br |
| This compound derivatives | Various biologically active molecules | Pharmaceuticals | theaic.org |
This compound is a direct precursor to other valuable chemical compounds. A significant transformation is its conversion to alpha-methylcinnamaldehyde (B80893), an important fine-chemical intermediate widely used in the production of medicines and fragrances. google.com This conversion typically involves the reduction of the carboxylic acid group. The synthesis of alpha-methylcinnamaldehyde is often achieved through a condensation reaction where this compound can be an intermediate product, with reported yields as high as 82.4%. google.com
Utility in Medicinal Chemistry for Target Molecule Development
The specific structure of this compound makes it a molecule of interest for medicinal chemists designing and synthesizing new therapeutic agents. solubilityofthings.com Its derivatives are key starting materials for biologically important molecules. theaic.org
This compound derivatives are recognized as valuable synthons for the synthesis of serine protease inhibitors. theaic.orgresearchgate.net Specifically, (E)-p-(carbomethoxy)-α-methylcinnamic acid has been identified as a crucial building block for developing orally active serine protease inhibitors. ijasrm.comias.ac.incapes.gov.br This application is significant as serine proteases are a class of enzymes implicated in a wide range of physiological and pathological processes, making them important drug targets.
Research has extensively explored the potential of this compound and its derivatives as novel therapeutic agents, particularly in the fields of antimicrobial and anti-inflammatory medicine.
Antimicrobial Activity: Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. nih.gov It has been shown to inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and Enterococcus hirae at concentrations between 15–25 mM. nih.gov Furthermore, it can potentiate the effects of common biocides. For example, in combination with lactic acid (LA), it showed efficacy against E. coli and S. aureus. nih.govresearchgate.net When combined with cetyltrimethylammonium bromide (CTAB), it produced a maximal bactericidal effect against sessile S. aureus. nih.govresearchgate.net Research also indicates that this compound can alter the surface properties of bacteria, such as decreasing the surface hydrophobicity of E. coli. nih.gov
| Organism | Agent(s) | Observed Effect | References |
| Escherichia coli | This compound + Lactic Acid (LA) | Potentiated antimicrobial effect (FICI ≤ 1) | nih.govresearchgate.net |
| Staphylococcus aureus | This compound + Lactic Acid (LA) | Potentiated antimicrobial effect (FICI ≤ 1) | nih.govresearchgate.net |
| Staphylococcus aureus (sessile) | This compound + CTAB | Maximum bactericidal efficacy (1.68 ± 0.30 log CFU·cm⁻² reduction) | nih.govresearchgate.net |
| Escherichia coli | This compound | Decreased surface hydrophobicity | nih.gov |
Anti-inflammatory Activity: Cinnamic acid and its derivatives are known to have significant anti-inflammatory activity. nih.gov This has prompted research into this compound as a candidate for developing new anti-inflammatory therapies. smolecule.com Studies on primaquine-cinnamic acid conjugates, including those with an this compound moiety, have been conducted to evaluate their anti-inflammatory potential through the inhibition of enzymes like soybean lipoxygenase (LOX). mdpi.com The development of novel symmetric cinnamic derivatives has been shown to significantly attenuate lipopolysaccharide-induced acute lung injury in mice, providing new lead structures for anti-inflammatory drugs. nih.gov
Materials Science and Biotechnology Applications
The applications for this compound are being investigated beyond the pharmaceutical and chemical industries into the realms of materials science and biotechnology. solubilityofthings.com
In materials science, there is evidence that (E)-α-methylcinnamic acid exhibits ferroelectric properties, which could be exploited in the development of new electronic components. biosynth.com Its use as a building block for organic light-emitting diode (OLED) materials has also been noted. cymitquimica.com
In the field of biotechnology, the compound plays a role in biosynthetic pathways. The 3,4-dihydroxy-α-methylcinnamic acid moiety is a central component of the antibiotic hygromycin A, an inhibitor of protein synthesis. asm.org Isotope-labeling studies suggest this part of the molecule is generated through a polyketide synthase-type pathway, demonstrating its role as a biosynthetic precursor in microorganisms like Streptomyces hygroscopicus. asm.org The demand for chiral compounds in various sectors, including agricultural chemicals and specialty materials, also points to potential biotechnological production routes, such as enantioselective hydrogenation, to produce specific isomers of this compound. researchgate.net
Environmental Fate and Bioremediation Studies
Microbial Degradation Pathways of Alpha-Methylcinnamic Acid and Related Compounds
The breakdown of this compound in the environment is primarily a biological process driven by a variety of microorganisms. These organisms utilize the compound as a carbon and energy source, breaking it down into simpler, less harmful substances.
Several bacterial and fungal species have been identified for their ability to degrade cinnamic acid and its derivatives, including this compound.
Bacteria:
Halomonas sp. strain IMPC , isolated from table-olive fermentation, has demonstrated the ability to metabolize various cinnamic acid derivatives, including m- and p-methylcinnamic acids. oup.comird.frnih.gov This moderately halophilic bacterium can grow in high salt concentrations, making it relevant for bioremediation in saline environments. oup.comnih.gov
Rhodococcus sp. has been noted in studies on the biotransformation of various aromatic compounds, including those structurally related to this compound. uni-greifswald.de
Trichosporon asahii B1 , a yeast isolated from oil-contaminated marine sediments, can transform phenylalkanes, producing β-methylcinnamic acid as an intermediate. frontiersin.org
A consortium of white-rot fungi, including Lenzites betulina and Trametes versicolor , has been shown to degrade lignin (B12514952) and its derivatives, which can include structures related to this compound. researchgate.net
The microbial breakdown of this compound and its relatives typically involves a series of enzymatic reactions. While the specific pathway for this compound is not as extensively documented as that for cinnamic acid, research on related compounds provides significant insights.
The degradation of cinnamic acids often proceeds via β-oxidation . asm.orgresearchgate.net In this process, the aliphatic side chain is shortened, leading to the formation of benzoyl-CoA as a key intermediate. researchgate.net This intermediate can then enter central metabolic pathways. researchgate.net
For substituted cinnamic acids, the initial steps can vary. For instance, Halomonas sp. strain IMPC metabolizes m- and p-methylcinnamic acids to their corresponding m- and p-methylbenzoic acids through decarboxylation of the aliphatic side chain. oup.comird.fr
In the case of Trichosporon asahii B1 degrading sec-hexylbenzene, β-methylcinnamic acid is one of several intermediates identified. frontiersin.org The proposed pathway involves the transformation of the side chain, leading to compounds like 5-phenylhexanoic acid, 3-phenylbutyric acid, 2-phenylpropionic acid, and eventually benzoic acid. frontiersin.org
The following table summarizes the identified metabolites from the degradation of related compounds:
| Original Compound | Degrading Microorganism | Key Intermediate/Product |
| m-methylcinnamic acid | Halomonas sp. strain IMPC | m-methylbenzoic acid |
| p-methylcinnamic acid | Halomonas sp. strain IMPC | p-methylbenzoic acid |
| sec-hexylbenzene | Trichosporon asahii B1 | β-methylcinnamic acid, 5-phenylhexanoic acid, 3-phenylbutyric acid, 2-phenylpropionic acid, benzoic acid |
This compound is structurally related to phenylpropanoids, which are the monomeric units of lignin, a complex polymer found in plant cell walls. researchgate.netrsc.org The microbial degradation of lignin is a crucial process in the carbon cycle.
The degradation of lignin by white-rot fungi like Lenzites betulina and Trametes versicolor can produce a variety of aromatic compounds. researchgate.net Analysis of lignin degradation products has identified methylcinnamic acid, suggesting it can be a breakdown product of coumaryl alcohol, one of the primary lignin monomers. researchgate.net
Studies on Halomonas sp. have shown its capability to degrade not only p-coumaric acid but also other lignin-related compounds like cinnamic acid, m-coumaric acid, and m- and p-methylcinnamic acid, converting them to their corresponding benzoic acid derivatives. nih.govwalshmedicalmedia.com This highlights the role of such bacteria in the breakdown of complex plant-derived aromatic compounds in specific environments. nih.gov
The development of biosensors for detecting lignin-derived substrates, such as substituted cinnamic acids, is an active area of research to optimize enzymatic lignin degradation and valorization. rsc.org
Environmental Impact and Detoxification Mechanisms
The presence of this compound and related compounds in the environment can arise from industrial activities and the natural breakdown of plant matter. While these compounds can be persistent, microorganisms have evolved detoxification mechanisms to mitigate their potential negative effects.
Microbial degradation serves as the primary detoxification mechanism. By breaking down these aromatic acids, microorganisms prevent their accumulation in the environment. The catabolic pathways described above effectively transform these compounds into less complex and often less toxic molecules that can be integrated into central metabolic cycles. researchgate.net For example, the conversion of various cinnamic acid derivatives to their corresponding benzoic acids by Halomonas sp. is a key detoxification step. nih.govwalshmedicalmedia.com
Furthermore, some research suggests that certain cinnamic acid analogs can have antifungal properties by disrupting cellular redox homeostasis in fungi. nih.gov This points to a complex interplay between these compounds and microbial communities in the environment.
Future Research Directions and Unexplored Avenues
Elucidation of Undiscovered Biological and Pharmacological Mechanisms
While some biological activities of alpha-methylcinnamic acid have been identified, a vast landscape of its pharmacological potential remains uncharted. Current knowledge points towards antimicrobial and antifungal properties. cymitquimica.commdpi.comresearchgate.net For instance, studies have shown its effectiveness in potentiating the activity of biocides against bacteria like E. coli and S. aureus. researchgate.netsemanticscholar.org Specifically, combinations of cetyltrimethylammonium bromide (CTAB) with α-methylcinnamic acid have demonstrated significant bactericidal efficacy against sessile S. aureus cells. researchgate.net Furthermore, research has highlighted its ability to overcome antifungal tolerance, particularly in combination with other agents. mdpi.comresearchgate.netnih.govnih.gov
Future research should prioritize a systematic screening of this compound against a wider array of biological targets. Investigating its potential as an anti-inflammatory, anticancer, or neuroprotective agent could yield significant breakthroughs. researchgate.netnih.govbeilstein-journals.org The structural similarity to other bioactive cinnamic acid derivatives suggests that it may interact with various cellular pathways. researchgate.netmdpi.com For example, some cinnamic acid derivatives have shown potential in modulating inflammatory responses and exhibiting antimelanogenic properties. mdpi.com Delving into the specific molecular mechanisms, such as enzyme inhibition or receptor binding, will be crucial. Understanding how the alpha-methyl group influences these interactions compared to unsubstituted cinnamic acid is a key area for exploration. ijrpr.com
Development of Greener and More Efficient Synthetic Methodologies
The synthesis of this compound has been approached through various methods, including the Knoevenagel-Doebner condensation and the Baylis-Hillman reaction. researchgate.nettheaic.orgtheaic.org One reported method involves the condensation of an aromatic aldehyde with succinic anhydride (B1165640) using sodium hydroxide (B78521) under microwave irradiation, which offers advantages like high yields and the avoidance of toxic solvents. theaic.orgtheaic.orgresearchgate.net Another efficient and stereoselective synthesis utilizes the reduction of unmodified Baylis-Hillman adducts. researchgate.netnih.gov
Despite these advances, there is a continuous need for greener and more efficient synthetic routes. Future research should focus on:
Catalytic Methods: Exploring novel catalysts, including biocatalysts or metal-free catalysts, to improve reaction efficiency and reduce environmental impact. beilstein-journals.orgrsc.org The use of palladium(II) chloride in transfer hydrogenation has been reported, suggesting a promising direction. ajol.info
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. scielo.br
Renewable Feedstocks: Investigating the synthesis of this compound from renewable resources to enhance its sustainability profile.
The development of such methodologies will not only be academically significant but also crucial for the potential large-scale industrial application of this compound. chinesechemsoc.org
Structure-Activity Relationship Studies for Enhanced Bioactivity
Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for designing more potent and selective derivatives. The presence of the alpha-methyl group, the carboxylic acid function, and the phenyl ring are all key features that can be modified. beilstein-journals.orgijrpr.com
Future structure-activity relationship (SAR) studies should systematically investigate how modifications to these functional groups impact bioactivity. For instance, research has already shown that the para-substitution of a methyl group can be significant for fungal control. researchgate.netnih.gov Key areas for exploration include:
Aromatic Ring Substitution: Introducing various substituents (e.g., hydroxyl, methoxy, halogen groups) onto the phenyl ring to modulate electronic and steric properties. mdpi.com
Carboxylic Acid Modification: Converting the carboxylic acid to esters, amides, or other functional groups to alter solubility, cell permeability, and target binding. beilstein-journals.orgresearchgate.net
Stereochemistry: Investigating the differential biological activities of the (E) and (Z) isomers of this compound, as the geometry of the double bond can significantly influence molecular interactions. scielo.br
These studies will provide a rational basis for the design of new this compound derivatives with enhanced therapeutic potential.
Exploration of Novel Applications in Emerging Fields
The unique chemical properties of this compound open doors to applications beyond the traditional biomedical sphere. Its aromatic structure and reactive functional groups make it a candidate for use in materials science and other emerging technologies. cymitquimica.comresearchgate.net
Future research should explore these novel applications, including:
Polymer Chemistry: Investigating its use as a monomer for the synthesis of advanced polymers with unique properties, leveraging the reactivity of its double bond and carboxylic acid group. researchgate.net
Cosmetics: Exploring its potential as an active ingredient in cosmetic formulations, given that other cinnamic acid derivatives are used for their fragrance, antimicrobial, and UV-protection properties. mdpi.comwiley.com
Agrochemicals: Assessing its potential as a lead compound for the development of new pesticides or plant growth regulators, building on the known antifungal properties of related compounds. mdpi.comresearchgate.netnih.govnih.gov
The pleasant odor of this compound also suggests its continued relevance in the fragrance industry. cymitquimica.com
Computational Modeling for Predictive Research and Rational Design
In silico approaches, such as molecular docking and molecular dynamics simulations, are powerful tools for accelerating drug discovery and materials design. nih.govnih.govaip.orgaip.organalis.com.my These computational methods can be used to predict the binding affinity of this compound and its derivatives to various biological targets, guiding synthetic efforts towards the most promising candidates. semanticscholar.org
Future research should extensively utilize computational modeling to:
Predict Biological Targets: Screen large databases of proteins to identify potential new biological targets for this compound.
Optimize Lead Compounds: Guide the rational design of new derivatives with improved binding affinity and selectivity based on predicted interactions with target proteins. aip.orgaip.org
Understand Reaction Mechanisms: Elucidate the mechanisms of synthetic reactions to optimize conditions and improve yields.
By integrating computational modeling with experimental work, researchers can significantly streamline the process of exploring the full potential of this compound and its derivatives.
Q & A
Q. What ethical guidelines apply to studies using α-MCA in animal or human cell models?
- Answer :
- Animal studies : Adhere to ARRIVE 2.0 guidelines for reporting (e.g., sample size justification, randomization).
- Human cells : Obtain ethics approval for primary cell lines; document informed consent protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
